Cas no 342614-29-3 (1,3-dimethyl-1,4-diazepane dihydrochloride)
1,3-dimethyl-1,4-diazepane dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-1,4-diazepane
- 1,3-dimethyl-1,4-diazepane dihydrochloride
-
- MDL: MFCD09864361
- Inchi: InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3
- InChI Key: CPZHVHQMQBDZMW-UHFFFAOYSA-N
- SMILES: CC1CN(C)CCCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
1,3-dimethyl-1,4-diazepane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283847-1g |
1,3-Dimethyl-1,4-diazepane |
342614-29-3 | 95% | 1g |
$338 | 2021-06-09 | |
| Chemenu | CM283847-5g |
1,3-Dimethyl-1,4-diazepane |
342614-29-3 | 95% | 5g |
$1014 | 2021-06-09 | |
| TRC | D482600-50mg |
1,3-dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D482600-100mg |
1,3-dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D482600-500mg |
1,3-dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM283847-1g |
1,3-Dimethyl-1,4-diazepane |
342614-29-3 | 95% | 1g |
$427 | 2022-06-11 | |
| A2B Chem LLC | AF72155-50mg |
1,3-Dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 95% | 50mg |
$69.00 | 2024-04-20 | |
| A2B Chem LLC | AF72155-100mg |
1,3-Dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 95% | 100mg |
$84.00 | 2024-04-20 | |
| A2B Chem LLC | AF72155-250mg |
1,3-Dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 95% | 250mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AF72155-500mg |
1,3-Dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 95% | 500mg |
$146.00 | 2024-04-20 |
1,3-dimethyl-1,4-diazepane dihydrochloride Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1,3-dimethyl-1,4-diazepane dihydrochloride
1,3-Dimethyl-1,4-Diazepane Dihydrochloride: A Comprehensive Overview
1,3-Dimethyl-1,4-diazepane dihydrochloride, a compound with the CAS number 342614-29-3, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The presence of two methyl groups at the 1 and 3 positions imparts unique structural and functional properties to this molecule. The dihydrochloride salt form suggests that the compound exists in its protonated form, which is often preferred for stability and solubility in various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1,3-dimethyl-1,4-diazepane dihydrochloride. Researchers have explored various routes, including ring-closing metathesis and palladium-catalyzed coupling reactions, to construct the diazepine ring with high precision. These methods not only enhance the yield but also ensure the formation of stereochemically pure compounds, which are crucial for pharmacological studies. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse fields such as drug discovery and materials science.
The pharmacological profile of 1,3-dimethyl-1,4-diazepane dihydrochloride has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of ion channels and neurotransmitter receptors, making it a promising candidate for treating neurological disorders such as epilepsy and chronic pain. Additionally, its ability to act as a positive allosteric modulator of certain GABA receptors has opened new avenues for its application in anxiety disorders and sleep disturbances.
One of the most intriguing aspects of this compound is its bioavailability and metabolic stability. Studies conducted using advanced analytical techniques such as LC-MS/MS have revealed that 1,3-dimethyl-1,4-diazepane dihydrochloride exhibits favorable pharmacokinetic properties, including moderate absorption and prolonged half-life. These characteristics make it an attractive candidate for oral drug delivery systems.
In terms of applications beyond pharmacology, 1,3-dimethyl-1,4-diazepane dihydrochloride has shown potential in materials science as a precursor for constructing advanced polymers and hybrid materials. Its rigid diazepine ring structure can serve as a building block for designing high-performance materials with tailored mechanical and electronic properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1,3-dimethyl-1,4-diazepane dihydrochloride to minimize environmental impact and reduce production costs. Green chemistry approaches, such as using biocatalysts and renewable feedstocks, are being explored to make this compound more sustainable for large-scale production.
In conclusion, 1,3-dimethyl-1,4-diazepane dihydrochloride (CAS No: 342614-29-3) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with promising pharmacological properties and versatile applications, positions it as a key player in future advancements in medicine and materials science.
342614-29-3 (1,3-dimethyl-1,4-diazepane dihydrochloride) Related Products
- 3366-27-6(1-ethyl-2-methylpiperazine)
- 428871-71-0(1-Ethyl-3-methyl-piperazine)
- 131922-03-7(1-Methyl-2-piperazinemethanamine)
- 25057-77-6(1,2-Dimethylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)